![molecular formula C16H23N5O3S B2843913 N-cyclohexyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide CAS No. 897453-17-7](/img/structure/B2843913.png)
N-cyclohexyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
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Description
N-cyclohexyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CTMP, and it has been found to have a number of interesting properties that make it useful for a wide range of applications.
Scientific Research Applications
- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are 1,3,5-triazines with antitumor properties. HMM is used to treat lung cancer, while 2 is effective against ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM) is the hydroxylated metabolite of HMM and is also active against tumors .
- Other 1,3,5-triazines, such as those with general structure 4, exhibit aromatase inhibitory activity .
- Compound 6 has potential use as a siderophore (microbial iron shelter) mediated drug .
- The general structure 7 acts as a potent corticotrophin-releasing factor 1 receptor antagonist .
- Compounds of type 8 show activity against leukotriene C4 (LTC4), which protects against gastric lesions .
- Compound 9 is also a potent corticotrophin-releasing factor 1 receptor antagonist .
- Replacement of chloride ions in cyanuric chloride leads to various 1,3,5-triazine derivatives. Some of these compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
- Perlite–SO3H nanoparticles serve as catalysts for the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amine derivatives .
- While not directly related to this specific compound, 1,3,5-triazines are used in the production of herbicides and polymer photostabilizers .
Antitumor Properties
Biological Activity
Antimalarial and Antimicrobial Properties
Quinoxaline Derivatives Synthesis
Herbicides and Polymer Photostabilizers
Trypanosoma brucei Activity
properties
IUPAC Name |
N-cyclohexyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-19-13-12(14(23)21(3)16(24)20(13)2)18-15(19)25-9-11(22)17-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWUPEOCQJMXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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